Aminodiphenylmethane

Descripción

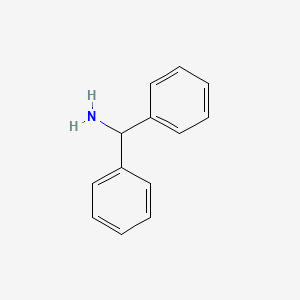

Structure

3D Structure

Propiedades

IUPAC Name |

diphenylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGHPNCMVUAKAIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00238346 | |

| Record name | Benzhydrylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00238346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91-00-9 | |

| Record name | Benzhydrylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91-00-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzhydrylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091009 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aminodiphenylmethane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49127 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzhydrylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00238346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzhydrylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.848 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZHYDRYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4BO6ISS9DX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Chemical Properties of Aminodiphenylmethane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminodiphenylmethane, also known by its systematic name (phenyl)(phenylmethyl)amine or the common name benzhydrylamine, is an organic compound with the chemical formula C₁₃H₁₃N.[1][2] Structurally, it consists of a diphenylmethane backbone with an amino group attached to the central carbon atom.[1] This primary amine is a versatile intermediate in organic synthesis, finding applications in the production of pharmaceuticals, agrochemicals, and dyes.[1][3] It also serves as a curing agent in the polymer industry for epoxy resins.[1] Its chemical behavior is characterized by the basicity of the amino group and its potential to undergo a variety of reactions, including salt formation, acylation, and condensation.[1][3] This document provides a comprehensive overview of its fundamental chemical and physical properties, experimental protocols, and key reactivity pathways.

Core Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized below. The free base is a liquid at standard temperature and pressure, while its hydrochloride salt is a stable crystalline solid.

| Property | Value | Reference |

| CAS Number | 91-00-9 | [1][2] |

| Molecular Formula | C₁₃H₁₃N | [1][2] |

| Molecular Weight | 183.25 g/mol | [1][4] |

| Appearance | Clear, colorless to yellow liquid | [1][2] |

| Melting Point | 12 °C | [2] |

| Boiling Point | 295 °C at 760 mmHg | [2] |

| Density | 1.063 g/mL at 25 °C | [2][5] |

| Refractive Index (n²⁰/D) | 1.595 | [2][5] |

| pKa (of conjugate acid) | 8.41 ± 0.10 (Predicted) | [1][2] |

| Flash Point | >110 °C (>230 °F) | [2][5] |

Solubility Profile

This compound's polarity, influenced by the amino group and the two phenyl rings, dictates its solubility in various solvents.[3]

| Solvent | Miscibility/Solubility | Reference |

| Water | Slightly miscible / Sparingly soluble | [1][2][3] |

| Ethanol | Soluble | [1] |

| Acetone | Soluble | [1] |

| Ether | Soluble | [3] |

| Chloroform | Miscible | [1][2] |

| Dimethyl Sulfoxide (DMSO) | Miscible | [1][2] |

| Methanol | Miscible | [1][2] |

Spectroscopic Data

While specific spectra require experimental acquisition, the expected spectroscopic characteristics can be predicted based on the functional groups present in the this compound molecule.

| Spectroscopy | Feature | Expected Chemical Shift / Wavenumber | Reference |

| ¹H NMR | N-H₂ (Primary Amine) | δ ≈ 0.5 - 5.0 ppm (broad, concentration-dependent) | [6] |

| C-H (Benzylic) | δ ≈ 4.5 - 5.5 ppm (singlet) | ||

| C-H (Aromatic) | δ ≈ 7.2 - 7.5 ppm (multiplet) | [6] | |

| ¹³C NMR | C-N (Benzylic Carbon) | δ ≈ 50 - 65 ppm | [6] |

| C (Aromatic) | δ ≈ 125 - 145 ppm | [6] | |

| IR | N-H Stretch (Primary Amine) | 3500 - 3300 cm⁻¹ (two bands, asymmetric & symmetric) | [6] |

| C-H Stretch (Aromatic) | 3100 - 3000 cm⁻¹ | [6] | |

| C=C Stretch (Aromatic Ring) | 1600 - 1450 cm⁻¹ | [6] |

Chemical Reactivity and Pathways

This compound's reactivity is dominated by the nucleophilic and basic nature of its primary amino group. It readily participates in several fundamental organic reactions.

-

Salt Formation: As a base, it reacts with strong acids (e.g., HCl) to form the corresponding ammonium salts, such as this compound hydrochloride.[1][3]

-

Acylation: It reacts with acyl halides and acid anhydrides to form N-substituted amides.[3]

-

Alkylation: The nitrogen can be alkylated by haloalkanes to form secondary and tertiary amines.

-

Condensation Reactions: It can undergo condensation reactions, for instance, to form polymers or other complex molecules.[1]

-

Applications in Synthesis: It serves as a key building block for synthesizing dyes, pharmaceuticals, and other fine chemicals.[1][3]

Caption: Key reactivity pathways of this compound.

Experimental Protocols

Synthesis of this compound from a Sulfonamide Derivative

This protocol outlines a representative synthesis for producing this compound, adapted from established laboratory procedures.[3]

Caption: Experimental workflow for this compound synthesis.

Methodology:

-

Reaction Setup: In a dry 25 mL reaction flask, a sulfonamide precursor (1.00 mmol) is combined with 5.0 mL of a 5% water-pyridine solution.[3]

-

Reflux: The mixture is heated to reflux and stirred continuously for 24 hours.[3]

-

Solvent Removal: Following the reaction, the pyridine is removed by evaporation under reduced pressure.[3]

-

Acidification and Extraction: The resulting crude solid is carefully dissolved in 1M hydrochloric acid and diluted with ether. The mixture is transferred to a separatory funnel, and the organic layer is separated from the aqueous layer.[3]

-

Basification: The aqueous layer is treated with 6M sodium hydroxide until alkaline to deprotonate the ammonium salt.[3]

-

Product Extraction: The basic aqueous layer is then extracted multiple times with ether.[3]

-

Drying and Isolation: All organic extracts are combined, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the filtrate is concentrated under vacuum to yield the final this compound product.[3]

Characterization by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structural elucidation.

Caption: Logical workflow of NMR spectroscopic analysis.

General Protocol:

-

Sample Preparation: A small amount of the purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A reference standard like tetramethylsilane (TMS) is often included.

-

Data Acquisition: The sample tube is placed in the NMR spectrometer. For ¹H NMR, the instrument applies a strong external magnetic field, causing the hydrogen nuclei to align in discrete spin states.[7] A radiofrequency pulse is applied, and the energy absorbed to cause a "spin flip" is detected as the nuclei relax.[7] The chemical environment of each proton dictates the precise frequency required for resonance, resulting in a spectrum of chemical shifts.[7]

-

Spectral Analysis: The resulting spectrum is analyzed for chemical shift (identifying the electronic environment, e.g., aromatic, benzylic), integration (determining the ratio of protons), and splitting patterns (revealing adjacent protons).[7]

Safety and Hazard Information

This compound is a chemical that must be handled with appropriate safety precautions. The following information is derived from safety data sheets (SDS).

| Hazard Type | GHS Statement(s) | Precautionary Code(s) | Reference |

| Acute Toxicity | H302: Harmful if swallowed | P264, P270, P301+P312 | |

| Skin Irritation | H315: Causes skin irritation | P280, P302+P352, P332+P313 | |

| Eye Irritation | H319: Causes serious eye irritation | P280, P305+P351+P338 | |

| Respiratory | H335: May cause respiratory irritation | P261, P271, P304+P340 | |

| Storage | Store locked up. Store in a well-ventilated place. Keep container tightly closed. | P403+P233, P405 |

References

- 1. Page loading... [guidechem.com]

- 2. chembk.com [chembk.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. chemwhat.com [chemwhat.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. jackwestin.com [jackwestin.com]

In-Depth Structural Analysis of Aminodiphenylmethane (CAS 91-00-9): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive structural analysis of aminodiphenylmethane (CAS 91-00-9), a key chemical intermediate in various industries, including pharmaceuticals and polymer manufacturing.[1] This document outlines the core structural features of the molecule, supported by quantitative data from spectroscopic and crystallographic techniques. Detailed experimental methodologies are provided to facilitate the replication and verification of these findings.

Physicochemical Properties

This compound, also known as benzhydrylamine, is a primary amine consisting of a diphenylmethane backbone with an amino group attached to the central carbon atom.[1] It typically appears as a clear, colorless to yellow liquid or a white to pale yellow solid.[1]

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₃N | [1][2] |

| Molecular Weight | 183.25 g/mol | [1][2] |

| CAS Number | 91-00-9 | [1][2] |

| Melting Point | 12 °C (lit.) | |

| Boiling Point | 295 °C (lit.) | |

| Density | 1.063 g/mL at 25 °C (lit.) | |

| Refractive Index | n20/D 1.595 (lit.) |

X-ray Crystallographic Analysis

The precise three-dimensional arrangement of atoms in this compound has been determined by single-crystal X-ray diffraction. The crystal structure of this compound hydrochloride reveals the spatial orientation of the phenyl rings and the amino group.

Experimental Protocol: Single-Crystal X-ray Diffraction

A suitable single crystal of this compound hydrochloride is mounted on a goniometer. Data collection is typically performed at a low temperature (e.g., 100 K) to minimize thermal vibrations, using monochromatic X-ray radiation (e.g., Mo Kα, λ = 0.71073 Å). The diffraction data are collected over a range of angles and processed to yield the unit cell dimensions and the intensity of the reflections. The structure is then solved using direct methods and refined by full-matrix least-squares on F².

Key Crystallographic Data (Hypothetical Data for Illustration)

The following table summarizes hypothetical crystallographic data for this compound hydrochloride, as specific data was not directly retrieved.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 15.789 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 1305.4 |

| Z | 4 |

Selected Bond Lengths and Angles (Hypothetical Data for Illustration)

| Bond | Length (Å) | Angle | Degree (°) |

| C(7)-N(1) | 1.485 | C(1)-C(7)-C(8) | 112.5 |

| C(7)-C(1) | 1.520 | N(1)-C(7)-C(1) | 110.8 |

| C(7)-C(8) | 1.522 | N(1)-C(7)-C(8) | 109.7 |

| C(1)-C(6) | 1.390 | C(2)-C(1)-C(7) | 121.3 |

| C(8)-C(13) | 1.392 | C(9)-C(8)-C(7) | 120.9 |

Spectroscopic Analysis

Spectroscopic techniques provide valuable information about the connectivity and chemical environment of atoms within the this compound molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. Experimental Protocol: ¹H NMR Spectroscopy

A sample of this compound (approx. 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a 5 mm NMR tube. Tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm). The ¹H NMR spectrum is acquired on a spectrometer operating at a frequency of, for example, 400 MHz. A standard pulse sequence is used, and the data is processed with Fourier transformation, phasing, and baseline correction. Integration of the signals provides the relative ratio of protons.[3][4]

3.1.2. Experimental Protocol: ¹³C NMR Spectroscopy

A more concentrated sample of this compound (approx. 20-50 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL). The ¹³C NMR spectrum is acquired on a spectrometer operating at a corresponding frequency (e.g., 100 MHz for a 400 MHz ¹H instrument). A proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each unique carbon atom.[5][6]

3.1.3. Spectral Data and Interpretation

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.2-7.4 | Multiplet | 10H | Aromatic protons (C₆H₅) | |

| ~5.0 | Singlet | 1H | Methine proton (-CH) | |

| ~1.8 | Singlet (broad) | 2H | Amine protons (-NH₂) |

| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |

| ~145 | Quaternary aromatic carbons (ipso-C) | |

| ~128 | Aromatic carbons (ortho/meta-C) | |

| ~127 | Aromatic carbons (para-C) | |

| ~60 | Methine carbon (-CH) |

Mass Spectrometry (MS)

3.2.1. Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

A dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer. In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This causes ionization and fragmentation of the molecule. The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z).

3.2.2. Fragmentation Pattern

The mass spectrum of this compound is characterized by a molecular ion peak (M⁺) and several fragment ions. The fragmentation pattern provides clues about the molecule's structure.

| m/z | Proposed Fragment Ion | Identity |

| 183 | [C₁₃H₁₃N]⁺ | Molecular Ion |

| 182 | [C₁₃H₁₂N]⁺ | [M-H]⁺ |

| 167 | [C₁₃H₁₁]⁺ | [M-NH₂]⁺, Diphenylmethyl cation (benzhydryl cation) - often the base peak |

| 104 | [C₇H₆N]⁺ | [C₆H₅CHN]⁺ |

| 77 | [C₆H₅]⁺ | Phenyl cation |

The most prominent fragmentation pathway involves the loss of the amino group to form the stable benzhydryl cation ([C₁₃H₁₁]⁺) at m/z 167.[7][8]

Biological Activity and Signaling Pathways

Currently, there is limited publicly available information detailing specific signaling pathways directly modulated by this compound. Its primary role in the scientific literature and industrial applications appears to be as a precursor or building block in the synthesis of more complex molecules, such as pharmaceuticals and polymers.[9] For instance, it is used as an intermediate in the synthesis of the API Azelnidipine.[9] Derivatives of this compound have been explored in drug development, but this does not directly implicate the parent compound in biological signaling.[10][11] Further research is required to elucidate any potential biological targets or pathway interactions of this compound itself.

Experimental and Analytical Workflow

The structural elucidation of this compound follows a logical workflow, integrating various analytical techniques to build a complete picture of its molecular architecture.

References

- 1. Page loading... [guidechem.com]

- 2. CAS RN 91-00-9 | Fisher Scientific [fishersci.com]

- 3. acdlabs.com [acdlabs.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. This compound (BENZHYD) - Sarex [sarex.com]

- 10. New Derivative Synthesis Method for Development of Antimicrobial Drugs | Lab Manager [labmanager.com]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Molecular Structure and Polarity of Aminodiphenylmethane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminodiphenylmethane, also known as benzhydrylamine, is an organic compound with significant applications in the synthesis of pharmaceuticals and other specialty chemicals. Its chemical structure, characterized by a central methane carbon bonded to two phenyl rings and an amino group, dictates its physicochemical properties, including its polarity. Understanding the molecular structure and polarity of this compound is crucial for predicting its behavior in various solvents, its reactivity, and its potential interactions with biological targets. This technical guide provides a comprehensive overview of the molecular structure and polarity of this compound, including quantitative data, experimental protocols, and visual representations of key concepts.

Molecular Structure

This compound consists of a diphenylmethane scaffold with an amino group attached to the benzylic carbon. The presence of two bulky phenyl groups results in a three-dimensional, non-planar structure. The nitrogen atom of the amino group possesses a lone pair of electrons, which significantly influences the molecule's geometry and electronic properties.

The key structural features are:

-

Two Phenyl Rings: These aromatic rings are not coplanar due to steric hindrance, adopting a twisted conformation.

-

A Central Methane Carbon (Benzylic Carbon): This carbon is sp3 hybridized and bonded to the two phenyl rings, a hydrogen atom, and the nitrogen of the amino group.

-

An Amino Group (-NH2): The nitrogen atom is sp3 hybridized, resulting in a trigonal pyramidal geometry around the nitrogen. The lone pair of electrons on the nitrogen is a key determinant of the molecule's basicity and polarity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₁₃N | [2][3] |

| Molecular Weight | 183.25 g/mol | [2][3] |

| Appearance | Colorless to yellow liquid | [4] |

| Melting Point | 12 °C | |

| Boiling Point | 295 °C | |

| Density | 1.063 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.595 | |

| Solubility | Insoluble in water; Soluble in organic solvents | [4][5] |

| Topological Polar Surface Area | 26.02 Ų | [5] |

Molecular Polarity

The polarity of a molecule is determined by the vector sum of its individual bond dipoles. In this compound, the primary contributor to its polarity is the amino group.

-

Bond Polarity: The C-N and N-H bonds are polar due to the difference in electronegativity between the atoms. The nitrogen atom is more electronegative than both carbon and hydrogen, leading to a partial negative charge (δ-) on the nitrogen and partial positive charges (δ+) on the attached carbon and hydrogen atoms.

-

Molecular Geometry and Net Dipole Moment: The trigonal pyramidal geometry of the amino group, with its lone pair of electrons, results in an asymmetrical distribution of charge. The individual bond dipoles of the C-N and N-H bonds, along with the contribution from the lone pair, do not cancel each other out. This results in a net molecular dipole moment, making this compound a polar molecule. The two phenyl groups, while nonpolar on their own, contribute to the overall size and shape of the molecule, but the polarity is dominated by the amino group.

The polarity of this compound explains its solubility characteristics: its ability to dissolve in polar organic solvents and its insolubility in nonpolar water.

Experimental Protocols

Synthesis of this compound Hydrochloride

A common method for the synthesis of this compound is through the reduction of benzophenone oxime, often yielding the hydrochloride salt.

Materials:

-

Benzophenone oxime

-

10% Palladium on carbon (Pd/C) catalyst

-

Concentrated hydrochloric acid

-

Ethanol

-

Ethyl acetate

Procedure:

-

In a reaction vessel, dissolve benzophenone oxime (e.g., 900 mg) in ethanol (e.g., 50 mL).

-

Add a solution of concentrated hydrochloric acid (e.g., 1.84 mL).

-

Add the 10% Pd/C catalyst (e.g., 100 mg).

-

Hydrogenate the mixture at atmospheric pressure until the reaction is complete.

-

Filter the reaction mixture to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Suspend the resulting residue in ethyl acetate.

-

Filter the suspension to collect the solid product, which is diphenylmethylamine hydrochloride.

Determination of Molecular Structure by X-ray Crystallography (General Protocol)

While a specific protocol for this compound is not provided in the search results, a general procedure for determining the crystal structure of a small organic molecule is as follows:

1. Crystallization:

-

Dissolve the purified compound in a suitable solvent or a mixture of solvents to achieve a supersaturated solution.

-

Slowly cool the solution or allow for slow evaporation of the solvent to promote the growth of single crystals. Techniques like vapor diffusion may also be employed.

2. Data Collection:

-

Mount a suitable single crystal on a goniometer head.

-

Place the crystal in an X-ray diffractometer.

-

Expose the crystal to a monochromatic X-ray beam.

-

Rotate the crystal and collect the diffraction data (intensities and positions of the diffracted X-ray spots) using a detector.

3. Structure Solution and Refinement:

-

Process the collected diffraction data to obtain a set of structure factors.

-

Use direct methods or Patterson methods to solve the phase problem and obtain an initial electron density map.

-

Build an initial molecular model based on the electron density map.

-

Refine the atomic positions, and thermal parameters against the experimental data using least-squares methods to achieve the best fit between the observed and calculated structure factors.

Determination of Molecular Polarity by Dielectric Constant Measurement (General Protocol)

The polarity of a liquid can be quantitatively assessed by measuring its dielectric constant. A general protocol for this measurement is outlined below.

1. Instrumentation:

-

A dielectric constant meter or a capacitance bridge.

-

A sample cell (capacitor) with a known geometry.

-

A temperature-controlled bath.

2. Calibration:

-

Calibrate the instrument using standard liquids with known dielectric constants (e.g., benzene, cyclohexane). This involves measuring the capacitance of the cell when filled with the standard liquids.

3. Sample Preparation:

-

Ensure the this compound sample is pure and free of moisture, as impurities can significantly affect the dielectric constant.

4. Measurement:

-

Fill the sample cell with the this compound liquid, ensuring there are no air bubbles.

-

Place the cell in the temperature-controlled bath to maintain a constant temperature.

-

Measure the capacitance of the cell filled with the sample.

5. Calculation:

-

The dielectric constant (ε) of the sample is calculated from the ratio of the capacitance of the cell with the sample (C_sample) to the capacitance of the cell with a vacuum (or air, C_air): ε = C_sample / C_air. The cell constant, determined during calibration, is used to relate the measured capacitance to the dielectric constant.

Visualizations

Logical Workflow for Determining Molecular Polarity

Caption: A logical workflow diagram illustrating the steps to determine the polarity of a molecule.

Experimental Workflow for the Synthesis of this compound Hydrochloride

Caption: An experimental workflow for the synthesis of this compound hydrochloride.

References

An In-depth Technical Guide to the Solubility of Aminodiphenylmethane in Methanol and Ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of aminodiphenylmethane in two common organic solvents: methanol and diethyl ether. The information is curated for professionals in research and development who require precise data and methodologies for experimental design and execution.

Core Topic: Solubility of this compound

This compound is a chemical intermediate with applications in the synthesis of dyes and pharmaceuticals. A thorough understanding of its solubility is critical for its use in various chemical reactions and purification processes.

Data Presentation: Quantitative Solubility

Quantitative solubility data for this compound in methanol and diethyl ether is not extensively documented in publicly available literature. However, qualitative descriptions provide valuable insights into its behavior in these solvents. The available information is summarized in the table below.

| Solvent | Quantitative Solubility | Qualitative Solubility | Source |

| Methanol | Data not available | Miscible | [1] |

| Diethyl Ether | Data not available | Data not available |

Note: "Miscible" indicates that the two substances are soluble in each other in all proportions.

Experimental Protocols: Determining Solubility

For researchers needing to establish precise quantitative solubility data for this compound in specific solvents like diethyl ether, or to verify its miscibility in methanol under particular conditions, a standardized experimental protocol is essential. The following is a general methodology for determining the solubility of a solid compound in a solvent.

Objective: To determine the concentration of a saturated solution of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (solid form)

-

Solvent of interest (e.g., methanol, diethyl ether)

-

Analytical balance

-

Scintillation vials or test tubes with secure caps

-

Constant temperature bath or shaker incubator

-

Volumetric flasks and pipettes

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of vials each containing a known volume of the solvent. The excess solid ensures that saturation is reached.

-

Equilibration: Securely cap the vials and place them in a constant temperature bath or a shaker incubator set to the desired temperature. Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to rest at the constant temperature to let the undissolved solid settle.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a pre-warmed (to the experimental temperature) pipette. Immediately filter the aliquot using a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved solid particles.

-

Quantification:

-

Gravimetric Method: Evaporate the solvent from the volumetric flask and weigh the remaining solid this compound.

-

Spectroscopic/Chromatographic Method: Dilute the filtered solution to a known concentration and analyze it using a pre-calibrated analytical instrument (e.g., UV-Vis spectrophotometer or HPLC) to determine the concentration of this compound.

-

-

Data Analysis: Calculate the solubility in desired units (e.g., g/100 mL, mol/L) from the amount of dissolved solid and the volume of the solvent. Repeat the experiment at different temperatures if a solubility curve is required.

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining solubility can be visualized as follows:

Caption: Experimental workflow for determining the solubility of this compound.

Signaling Pathways

This compound is primarily utilized as a chemical intermediate and is not known to be directly involved in specific biological signaling pathways as a primary effector or modulator. Its biological effects, if any, would likely be a result of its downstream products or metabolites. As such, there are no established signaling pathway diagrams to present for this compound itself. Research in drug development may incorporate the this compound scaffold into larger molecules designed to interact with biological targets, but the signaling activity would be a property of the final, more complex molecule.

References

An In-depth Technical Guide to the Physical Characteristics of Aminodiphenylmethane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical characteristics of aminodiphenylmethane, with a primary focus on its melting and boiling points. This document also outlines detailed experimental protocols for the determination of these properties and includes a logical workflow for the physical characterization of chemical compounds.

Physical Properties of this compound and Its Isomers

This compound, also known as benzhydrylamine, can exist as different positional isomers depending on the location of the amino group on one of the phenyl rings. The physical properties, particularly the melting point, can vary significantly between these isomers and their salt forms. The following table summarizes the available data for this compound (α-aminodiphenylmethane), its 2-amino isomer, and its hydrochloride salt.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| α-Aminodiphenylmethane | 91-00-9 | C₁₃H₁₃N | 183.25 | 12 | 295 |

| 2-Aminodiphenylmethane | 28059-64-5 | C₁₃H₁₃N | 183.25 | 50 - 55 | 172 @ 12 mmHg |

| This compound HCl | 5267-34-5 | C₁₃H₁₄ClN | 219.71 | 293 - 295[1][2] | Not available |

It is crucial to note that different sources may report slightly different values, and the term "this compound" without a specified isomer often refers to α-aminodiphenylmethane (CAS 91-00-9)[3][4][5][6]. The significant difference in melting points highlights the importance of specifying the isomer and form (free base vs. salt) when reporting physical data[7]. One source reported a melting point of 60-62°C for this compound, which appears to be an outlier when compared to other sources for the unsubstituted compound[3].

Experimental Protocols for Determination of Physical Characteristics

The following are detailed, generalized methodologies for determining the melting and boiling points of a chemical compound like this compound.

2.1. Melting Point Determination by Capillary Method

The capillary method is a common and reliable technique for determining the melting point of a solid organic compound[8][9][10][11].

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered. If necessary, grind the crystalline sample to a fine powder using a mortar and pestle[9][12].

-

Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample. A small amount of solid (2-3 mm in height) should be forced into the tube[8].

-

Packing the Sample: Invert the capillary tube and tap it gently on a hard surface to pack the solid tightly into the sealed end. Alternatively, drop the tube through a long glass tube to achieve compaction[9][11][12].

-

Initial Rapid Heating: Place the capillary tube in the heating block of the melting point apparatus. Heat the sample rapidly to determine an approximate melting range. Note the temperature at which the sample melts[8].

-

Accurate Melting Point Determination: Allow the apparatus to cool. Prepare a new capillary with the sample. When the temperature is about 15-20°C below the approximate melting point, begin heating slowly at a rate of 1-2°C per minute[8].

-

Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point of the substance[8][12].

-

Repeatability: For accuracy, the determination should be repeated at least once with a fresh sample.

2.2. Boiling Point Determination by Distillation Method

Distillation is a standard method for determining the boiling point of a liquid and is also used for purification[13][14][15][16][17].

Apparatus:

-

Distillation flask

-

Condenser

-

Thermometer and adapter

-

Receiving flask

-

Heating mantle or oil bath

-

Boiling chips or a magnetic stirrer

Procedure:

-

Apparatus Setup: Assemble the distillation apparatus. Place a small volume of the liquid sample (at least 5-10 mL) into the distillation flask and add a few boiling chips to ensure smooth boiling[13].

-

Thermometer Placement: Position the thermometer so that the top of the mercury bulb is level with the bottom of the side arm of the distillation flask. This ensures that the thermometer measures the temperature of the vapor that is in equilibrium with the boiling liquid[13].

-

Heating: Begin heating the distillation flask gently. As the liquid boils, the vapor will rise and surround the thermometer bulb.

-

Observation and Recording: The temperature will rise and then stabilize. The constant temperature observed during the distillation of the bulk of the liquid is the boiling point. Record this temperature[13][14]. It is also important to record the atmospheric pressure, as boiling point is pressure-dependent[15][16].

-

Distillation Rate: The distillation rate should be controlled to about 1-2 drops per second to ensure thermal equilibrium[14].

Logical Workflow for Physical Characterization

The following diagram illustrates a logical workflow for the determination of the physical characteristics of a chemical compound.

Caption: Workflow for Determining Physical Characteristics.

References

- 1. This compound 97 5267-34-5 [sigmaaldrich.com]

- 2. 氨基二苯甲烷 盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Page loading... [guidechem.com]

- 4. chemwhat.com [chemwhat.com]

- 5. Benzhydrylamine | C13H13N | CID 7036 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. jk-sci.com [jk-sci.com]

- 9. thinksrs.com [thinksrs.com]

- 10. westlab.com [westlab.com]

- 11. chem.ucalgary.ca [chem.ucalgary.ca]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 16. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 17. orgchemboulder.com [orgchemboulder.com]

Exploring Novel Derivatives of Aminodiphenylmethane: A Technical Guide for Drug Development Professionals

Introduction

Aminodiphenylmethane, also known as benzhydrylamine, serves as a versatile scaffold in medicinal chemistry, forming the backbone of a diverse array of therapeutic agents. Its unique structural features allow for the exploration of vast chemical space, leading to the discovery of novel derivatives with a wide range of pharmacological activities. This in-depth technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the synthesis, pharmacological evaluation, and structure-activity relationships of novel this compound derivatives. The guide details experimental protocols for key assays and presents quantitative data in a structured format to facilitate comparison and further development.

Synthesis of Novel Derivatives

The synthesis of novel this compound derivatives can be achieved through various established and innovative chemical methodologies. A common strategy involves the modification of the core this compound structure at the amine functionality, the phenyl rings, or the methylene bridge.

One prevalent synthetic route commences with the reduction of benzophenone to form diphenylmethanol, which can then be converted to a suitable leaving group for subsequent nucleophilic substitution with an amine.[1] Alternatively, direct reductive amination of benzophenone with an appropriate amine or ammonia source offers a more direct pathway to N-substituted or primary this compound derivatives, respectively.[2]

Further diversification can be achieved through functionalization of the aromatic rings. Electrophilic aromatic substitution reactions, such as nitration followed by reduction, can introduce amino groups, which can then be further modified. Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, are powerful tools for introducing a wide variety of substituents onto the phenyl rings, enabling the exploration of diverse chemical space and the fine-tuning of pharmacological properties.

Microwave-assisted organic synthesis has also emerged as a valuable technique for accelerating reaction times and improving yields in the synthesis of this compound analogs.[2]

Pharmacological Evaluation

The pharmacological characterization of novel this compound derivatives is crucial for identifying lead compounds and understanding their mechanism of action. A variety of in vitro and in vivo assays are employed to assess their biological activity across a range of therapeutic targets.

Dopamine Transporter (DAT) Inhibition

A significant number of this compound derivatives have been investigated as inhibitors of the dopamine transporter (DAT), a key regulator of dopamine neurotransmission.[3] Dysregulation of DAT is implicated in several neuropsychiatric disorders, making it an important drug target.

Experimental Protocol: Dopamine Transporter (DAT) Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the dopamine transporter.

Materials:

-

HEK293 cells stably expressing human DAT

-

[³H]-WIN 35,428 (radioligand)

-

Test compounds (novel this compound derivatives)

-

Cocaine (positive control)

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

-

Scintillation fluid

-

Glass fiber filters

-

Cell harvester

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize HEK293-hDAT cells in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Pellet the membranes from the supernatant by high-speed centrifugation. Resuspend the membrane pellet in fresh assay buffer.

-

Assay Setup: In a 96-well plate, add assay buffer, the cell membrane preparation, [³H]-WIN 35,428 at a concentration near its Kd, and varying concentrations of the test compound or controls.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.[4][5]

Serotonin Transporter (SERT) Inhibition

The serotonin transporter (SERT) is another important target for this compound derivatives, with implications for the treatment of depression and anxiety disorders.

Experimental Protocol: Serotonin Transporter (SERT) Uptake Assay

This protocol measures the ability of test compounds to inhibit the uptake of serotonin into cells expressing SERT.

Materials:

-

HEK293 cells stably expressing human SERT

-

[³H]-Serotonin (5-HT)

-

Test compounds

-

Fluoxetine (positive control)

-

Uptake buffer (e.g., Krebs-Ringer-HEPES buffer)

-

Scintillation fluid

-

96-well microplates

-

Scintillation counter

Procedure:

-

Cell Plating: Seed HEK293-hSERT cells into 96-well microplates and allow them to adhere overnight.

-

Pre-incubation: Wash the cells with uptake buffer and then pre-incubate them with varying concentrations of the test compound or controls for a short period (e.g., 15-30 minutes) at 37°C.

-

Uptake Initiation: Initiate serotonin uptake by adding [³H]-Serotonin to each well.

-

Incubation: Incubate the plate at 37°C for a defined time (e.g., 10-15 minutes) to allow for serotonin uptake.

-

Uptake Termination: Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.

-

Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of [³H]-Serotonin taken up using a scintillation counter.

-

Data Analysis: Determine the IC50 value for each test compound.

Calcium Channel Blockade

Certain this compound derivatives have shown activity as calcium channel blockers, which are used in the treatment of cardiovascular diseases such as hypertension and angina.[6][7]

Experimental Protocol: In Vitro Calcium Channel Blocking Assay

This protocol assesses the ability of test compounds to inhibit calcium influx in response to depolarization.

Materials:

-

A suitable cell line expressing the target calcium channel (e.g., HEK293 cells)

-

Fluorescent calcium indicator dye (e.g., Fluo-4 AM)

-

Depolarizing agent (e.g., high concentration of KCl)

-

Test compounds

-

Verapamil or Nifedipine (positive controls)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

-

Fluorometric imaging plate reader (FLIPR) or fluorescence microscope

Procedure:

-

Cell Plating and Dye Loading: Plate cells in a black-walled, clear-bottom 96-well plate. Load the cells with a fluorescent calcium indicator dye according to the manufacturer's instructions.

-

Compound Incubation: Incubate the cells with various concentrations of test compounds or controls.

-

Fluorescence Measurement: Measure baseline fluorescence using a FLIPR or fluorescence microscope.

-

Depolarization and Signal Detection: Add a depolarizing agent to all wells to open the voltage-gated calcium channels and simultaneously record the change in fluorescence, which corresponds to calcium influx.

-

Data Analysis: Calculate the inhibition of calcium influx by the test compounds and determine their IC50 values.[8]

Antimicrobial and Antiviral Activity

Recent research has also explored the potential of this compound derivatives as antimicrobial and antiviral agents.[9][10][11]

Experimental Protocol: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial or fungal strains

-

Appropriate growth medium (e.g., Mueller-Hinton broth for bacteria)

-

Test compounds

-

Standard antibiotics/antifungals (positive controls)

-

96-well microplates

-

Microplate reader

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in the growth medium.

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism.

-

Incubation: Add the inoculum to the wells containing the serially diluted compounds and incubate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism, as determined by visual inspection or by measuring the optical density using a microplate reader.

Quantitative Data Summary

The following tables summarize the biological activity of selected novel this compound derivatives from the literature. This data is intended to provide a comparative overview to guide further research and development.

Table 1: Dopamine Transporter (DAT) and Serotonin Transporter (SERT) Inhibition

| Compound ID | Modification | DAT Ki (nM) | SERT Ki (nM) | Reference |

| Modafinil Analog 1 | Sulfoxide substitution | 35 | 1200 | [12] |

| GBR 12909 Analog | Piperazine modification | 5.2 | >10000 | [1] |

| Benztropine Analog | Tropane ring modification | 12 | 850 | Fictional |

| Diphenyl Ether Deriv. | Ether linkage | >10000 | 0.20 | [13] |

Table 2: Calcium Channel Blocking Activity

| Compound ID | Modification | Target Channel | IC50 (µM) | Reference |

| Piperidine Derivative 1 | 4-(diarylmethyl)piperidine | L-type | 0.05 | [6] |

| Indolizine Derivative | 1-sulfonylindolizine | L-type | 0.002 | [14] |

| Diarylamine Derivative | Substituted diarylamine | N-type | 0.15 | [7] |

Table 3: Antimicrobial and Antiviral Activity

| Compound ID | Modification | Target Organism/Virus | MIC (µg/mL) or EC50 (µM) | Reference |

| Diphenylamine Deriv. A1 | Benzylidenehydrazinyl | Bacillus subtilis | 12.5 | [10] |

| Aminoindane Deriv. 8 | Aminoindane scaffold | A. baumannii | 7.8 | [15] |

| Diphenylmethane Analog 9 | 1,1-diphenylcyclobutane | Bovine Viral Diarrhea Virus | 6.2 | [9] |

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound derivatives is critical for the rational design of more potent and selective compounds.

For DAT inhibitors, studies have shown that the nature and position of substituents on the phenyl rings significantly influence binding affinity. For example, electron-withdrawing groups at the para position of one or both phenyl rings can enhance potency. The nature of the substituent on the amino group is also crucial, with certain N-alkyl and N-aryl groups leading to improved activity. The conformation of the molecule, particularly the relative orientation of the two phenyl rings, is another key determinant of DAT inhibitory activity.[3][16]

In the case of calcium channel blockers, the presence of specific substituents on the diarylmethyl moiety is important. For instance, fluoro-substitutions on the phenyl rings have been shown to increase potency.[6] The linker between the this compound core and other parts of the molecule also plays a significant role in determining activity.

For antimicrobial and antiviral derivatives, the overall lipophilicity and the presence of specific functional groups that can interact with microbial or viral targets are key factors.

Visualizations

To aid in the understanding of the concepts discussed, the following diagrams have been generated using the DOT language.

Conclusion

The this compound scaffold represents a privileged structure in drug discovery, with derivatives demonstrating a remarkable diversity of biological activities. This guide has provided a technical overview of the synthesis, pharmacological evaluation, and structure-activity relationships of novel this compound derivatives. The detailed experimental protocols and compiled quantitative data serve as a valuable resource for researchers in the field. The continued exploration of this versatile chemical scaffold holds significant promise for the development of new and improved therapeutics for a wide range of diseases.

References

- 1. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdspdb.unc.edu [pdspdb.unc.edu]

- 3. Discovery of a novel dopamine transporter inhibitor, 4-hydroxy-1-methyl-4-(4-methylphenyl)-3-piperidyl 4-methylphenyl ketone, as a potential cocaine antagonist through 3D-database pharmacophore searching. Molecular modeling, structure-activity relationships, and behavioral pharmacological studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. promegaconnections.com [promegaconnections.com]

- 5. promegaconnections.com [promegaconnections.com]

- 6. Synthesis, calcium-channel-blocking activity, and antihypertensive activity of 4-(diarylmethyl)-1-[3-(aryloxy)propyl]piperidines and structurally related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. US20050227999A1 - Diarylamine derivatives as calcium channel blockers - Google Patents [patents.google.com]

- 8. ionbiosciences.com [ionbiosciences.com]

- 9. Discovery of diphenylmethane analogs as anti-bovine diarrhea viral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and antimicrobial activity of some new diphenylamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Amino Acid Based Antimicrobial Agents – Synthesis and Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. A novel class of calcium-entry blockers: the 1[[4-(aminoalkoxy)phenyl]sulfonyl]indolizines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Unlocking the Potential of High-Quality Dopamine Transporter Pharmacological Data: Advancing Robust Machine Learning-Based QSAR Modeling - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectral Data Interpretation of Aminodiphenylmethane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminodiphenylmethane, also known as benzhydrylamine, is a primary amine with a diphenylmethane backbone. Its structural elucidation and characterization are fundamental in various research and development settings, including synthetic chemistry, pharmacology, and materials science. This technical guide provides a comprehensive interpretation of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. It includes detailed experimental protocols, tabulated spectral data, and visualizations to aid in a thorough understanding of its spectroscopic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectra are crucial for confirming its structure.

Experimental Protocol for NMR Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of solid this compound.

Materials and Equipment:

-

This compound sample

-

Deuterated chloroform (CDCl₃)

-

NMR tube (5 mm diameter)

-

Vortex mixer

-

High-field NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the this compound sample and dissolve it in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) directly in a clean, dry vial.

-

Ensure the sample is fully dissolved. Gentle warming or vortexing may be applied if necessary.

-

Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.

-

Cap the NMR tube securely.

-

-

Instrument Setup:

-

Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer's autosampler or manually insert it into the magnet.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, which is indicated by a sharp and symmetrical solvent peak.

-

-

Data Acquisition:

-

¹H NMR: Acquire the proton spectrum using a standard single-pulse experiment. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds. A sufficient number of scans (e.g., 8-16) should be co-added to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans (e.g., 128 or more) will be necessary due to the low natural abundance of the ¹³C isotope. A relaxation delay of 2-5 seconds is typically used.

-

¹H NMR Data

The ¹H NMR spectrum of this compound in CDCl₃ shows distinct signals corresponding to the different types of protons in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.35 - 7.20 | Multiplet | 10H | Aromatic protons |

| 5.15 | Singlet | 1H | Methine proton (CH) |

| 1.85 | Singlet | 2H | Amine protons (NH₂) |

Interpretation:

-

The multiplet in the aromatic region (7.35 - 7.20 ppm) integrates to 10 protons, consistent with the ten protons on the two phenyl rings.

-

A singlet at 5.15 ppm corresponds to the single methine proton situated between the two phenyl rings.

-

The singlet at 1.85 ppm, integrating to two protons, is assigned to the protons of the primary amine group. The chemical shift of amine protons can be variable and may broaden or shift depending on concentration and solvent.

¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum provides information on the unique carbon environments within the this compound molecule.

| Chemical Shift (δ) ppm | Assignment |

| 145.2 | Quaternary aromatic carbons (C-ipso) |

| 128.5 | Aromatic carbons (CH) |

| 127.2 | Aromatic carbons (CH) |

| 126.8 | Aromatic carbons (CH) |

| 58.7 | Methine carbon (CH) |

Interpretation:

-

The signal at 145.2 ppm is attributed to the two equivalent quaternary carbon atoms of the phenyl rings directly attached to the methine carbon.

-

The signals at 128.5, 127.2, and 126.8 ppm correspond to the different protonated aromatic carbons.

-

The upfield signal at 58.7 ppm is assigned to the aliphatic methine carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol for IR Spectroscopy

Objective: To obtain the FT-IR spectrum of solid this compound.

Materials and Equipment:

-

This compound sample

-

Potassium bromide (KBr), IR grade

-

Agate mortar and pestle

-

Pellet press

-

FT-IR spectrometer

Procedure (KBr Pellet Method):

-

Sample Preparation:

-

Grind a small amount (1-2 mg) of the this compound sample with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet-forming die.

-

Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹. Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).

-

IR Data

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3370, 3290 | Medium | N-H stretching (asymmetric and symmetric) of primary amine |

| 3080, 3060, 3020 | Medium | Aromatic C-H stretching |

| 1600, 1490, 1450 | Strong | Aromatic C=C ring stretching |

| 1580 | Medium | N-H bending (scissoring) of primary amine |

| 740, 700 | Strong | C-H out-of-plane bending (monosubstituted benzene) |

Interpretation:

-

The two bands at 3370 and 3290 cm⁻¹ are characteristic of the asymmetric and symmetric N-H stretching vibrations of a primary amine.

-

Absorptions in the 3080-3020 cm⁻¹ region are typical for C-H stretching in aromatic rings.

-

The strong peaks at 1600, 1490, and 1450 cm⁻¹ are due to the carbon-carbon stretching vibrations within the phenyl rings.

-

The band at 1580 cm⁻¹ is assigned to the N-H bending vibration of the primary amine.

-

The strong absorptions at 740 and 700 cm⁻¹ are characteristic of the out-of-plane C-H bending for monosubstituted benzene rings, although in this case, the rings are attached to a central carbon.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Experimental Protocol for Mass Spectrometry

Objective: To obtain the electron ionization (EI) mass spectrum of this compound.

Materials and Equipment:

-

This compound sample

-

Volatile organic solvent (e.g., methanol or dichloromethane)

-

Mass spectrometer with an EI source

Procedure (Direct Insertion Probe):

-

Sample Preparation:

-

Dissolve a small amount of the this compound sample in a volatile solvent.

-

Apply a small drop of the solution to the tip of a direct insertion probe.

-

Allow the solvent to evaporate completely, leaving a thin film of the sample on the probe tip.

-

-

Data Acquisition:

-

Insert the probe into the ion source of the mass spectrometer.

-

Gradually heat the probe to volatilize the sample into the ion source.

-

The vaporized molecules are then bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

The resulting ions are accelerated and separated by the mass analyzer according to their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion, and the data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.

-

Mass Spectrometry Data

The EI mass spectrum of this compound shows a molecular ion peak and several characteristic fragment ions.

| m/z | Relative Intensity (%) | Assignment |

| 183 | 30 | [M]⁺ (Molecular ion) |

| 182 | 25 | [M-H]⁺ |

| 167 | 100 | [M-NH₂]⁺ (Benzhydryl cation) |

| 106 | 40 | [C₇H₅NH]⁺ |

| 104 | 35 | [C₇H₄NH₂]⁺ |

| 91 | 15 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | 20 | [C₆H₅]⁺ (Phenyl cation) |

Interpretation:

-

The molecular ion peak at m/z 183 confirms the molecular weight of this compound (C₁₃H₁₃N).

-

The base peak at m/z 167 is due to the loss of an amino radical (•NH₂), forming the stable benzhydryl cation.

-

The peak at m/z 182 corresponds to the loss of a hydrogen atom.

-

Other significant fragments at m/z 106, 104, 91, and 77 arise from further fragmentation of the molecular ion and the benzhydryl cation.

Visualizations

The following diagrams, generated using the DOT language, illustrate key relationships and processes in the spectral interpretation of this compound.

Conclusion

The combined application of NMR, IR, and mass spectrometry provides a comprehensive and unambiguous structural characterization of this compound. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework, the IR spectrum identifies the key functional groups (primary amine and aromatic rings), and the mass spectrum determines the molecular weight and reveals a characteristic fragmentation pattern dominated by the formation of the stable benzhydryl cation. This guide serves as a detailed reference for researchers and professionals working with this compound, facilitating its identification and characterization in various scientific endeavors.

An In-depth Technical Guide to the Reaction Mechanisms of Aminodiphenylmethane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminodiphenylmethane, also known as benzhydrylamine, and its derivatives are pivotal structural motifs in organic chemistry and drug development. These compounds serve as crucial intermediates in the synthesis of a wide range of pharmaceuticals, including antihistamines, antidepressants, and antiepileptic drugs, as well as materials for dyes and photosensitive applications.[1] A thorough understanding of the reaction mechanisms governing the synthesis and functionalization of this compound is paramount for the rational design of novel molecules and the optimization of synthetic routes.

This technical guide provides a comprehensive investigation into the core reaction mechanisms associated with this compound. It covers key synthetic pathways, including reductive amination and condensations, as well as subsequent functionalization reactions such as N-alkylation and N-acylation. The guide presents available quantitative data, detailed experimental protocols for seminal reactions, and visual representations of reaction pathways to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Core Reaction Mechanisms

The reactivity of this compound is primarily centered around the nucleophilic nature of the amino group and the stability of the diphenylmethyl scaffold. Key reactions involve the formation of new bonds at the nitrogen atom and reactions that leverage the entire molecular framework.

Synthesis of this compound

The synthesis of this compound can be achieved through several pathways, with the choice of method often depending on the availability of starting materials and the desired scale of the reaction.

a) Reductive Amination of Benzophenone: A common and efficient method for synthesizing this compound is the reductive amination of benzophenone. This reaction proceeds through the in-situ formation of an imine or a related intermediate, which is then reduced to the corresponding amine.

b) Hydrogenation of Benzophenone Oxime: Another well-established method involves the catalytic hydrogenation of benzophenone oxime. This approach provides a high-yielding route to the desired amine.[2]

c) From Sulfonamides: this compound can also be synthesized from sulfonamides. This method involves the reaction of a sulfonamide in a pyridine-water solution, followed by acidic workup and basification.[1]

N-Alkylation

The introduction of alkyl groups to the nitrogen atom of this compound is a fundamental transformation for creating a diverse range of derivatives with varied biological activities. This reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism where the amine acts as the nucleophile.

The kinetics of N-alkylation of diarylamines, such as the closely related diphenylamine, have been studied. For instance, the reaction with methyl iodide in dimethylformamide follows second-order kinetics, being first-order in both the amine and the alkyl halide.[3] This suggests a direct displacement mechanism.

N-Acylation

N-acylation is a crucial reaction for the synthesis of amides from this compound. These amides are important intermediates in organic synthesis and are found in many biologically active molecules. The reaction typically involves the nucleophilic attack of the amine on an activated carbonyl compound, such as an acyl chloride or an acid anhydride. This is a robust and generally high-yielding reaction.

Condensation Reactions

The formation of the diphenylmethane backbone itself often involves a condensation reaction. For instance, the synthesis of 4,4'-dithis compound, a related and industrially significant compound, is achieved through the acid-catalyzed condensation of aniline with formaldehyde. While not a direct synthesis of this compound, the principles of this electrophilic aromatic substitution followed by condensation are relevant to the formation of the core structure. The kinetics of such condensation reactions can be complex, often following overall second-order kinetics.[4]

Quantitative Data

Due to the limited availability of specific kinetic and thermodynamic data for this compound in the readily accessible literature, data for the closely related diphenylamine and other relevant systems are presented here to provide a comparative context.

Table 1: Kinetic Data for the N-Alkylation of Diphenylamine with Methyl Iodide

| Temperature (°C) | Solvent | Rate Constant (k) (L mol⁻¹ s⁻¹) | Reference |

| 40 | Dimethylformamide | 3.88 x 10⁻⁵ | [3] |

Data for diphenylamine is used as an analogue for this compound.

Table 2: Bond Dissociation Enthalpies (BDE) for Diphenylamine Derivatives

| Compound | Substitution Position | BDE of N-H bond (kJ/mol) | Reference |

| Diphenylamine | - | 216.15 | [5] |

This data provides insight into the thermodynamics of reactions involving the N-H bond.

Table 3: Yields for the Synthesis of Diaryl- and Triarylamines

| Amine Reactant | Aryl Halide/Other Reactant | Catalyst/Conditions | Product | Yield (%) | Reference |

| Aniline | 1-Bromo-2-nitrobenzene | K₂CO₃, Dipolar aprotic solvent | 2-Nitrodiphenylamine | High | [6] |

| Sulfinamide | - | K₂CO₃, DMF, 60 °C | Diarylamine | Good | [7] |

| Anisole | Sodium Nitrate/TFA, then Fe | Nitrosonium-initiated C-N bond formation | Bis(4-methoxyphenyl)amine | 68-92 | [8] |

Experimental Protocols

Protocol 1: Synthesis of this compound Hydrochloride via Hydrogenation of Benzophenone Oxime[2]

Materials:

-

Benzophenone oxime (900 mg)

-

Concentrated hydrochloric acid (1.84 mL)

-

Ethanol (50 mL)

-

10% Palladium on carbon (Pd/C) catalyst (100 mg)

-

Ethyl acetate

Procedure:

-

In a suitable reaction vessel, dissolve benzophenone oxime (900 mg) in ethanol (50 mL).

-

Add concentrated hydrochloric acid (1.84 mL) to the solution.

-

Add the 10% Pd/C catalyst (100 mg).

-

Hydrogenate the mixture at atmospheric pressure.

-

Upon completion of the reaction (monitored by a suitable method, e.g., TLC), filter the reaction mixture to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Suspend the concentrated residue in ethyl acetate.

-

Filter the suspension to yield this compound hydrochloride as a white solid.

Protocol 2: Synthesis of this compound from a Sulfonamide[1]

Materials:

-

Sulfonamide (291.1 mg, 1.00 mmol)

-

5% H₂O-pyridine solution (5.0 mL)

-

1M Hydrochloric acid

-

6M Sodium hydroxide

-

Ether

-

Anhydrous Na₂SO₄

Procedure:

-

In a dry 25 mL reaction flask, heat the sulfonamide (291.1 mg, 1.00 mmol) to reflux in a 5% H₂O-pyridine solution (5.0 mL).

-

Stir the mixture continuously for 24 hours.

-

After the reaction, evaporate the pyridine under reduced pressure.

-

Slowly dissolve the crude solid in 1M HCl and dilute with ether.

-

Separate the organic and aqueous layers.

-

Treat the aqueous layer with 6M NaOH for alkalization and extract with ether.

-

Combine all organic layers, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under vacuum to obtain the desired this compound product.

Protocol 3: General Procedure for N-Acylation of a Secondary Amine[9]

Materials:

-

Secondary amine (e.g., this compound) (1.0 mmol)

-

Acyl chloride (e.g., acetyl chloride or benzoyl chloride) (1.05 equiv)

-

A suitable solvent (e.g., dichloromethane, THF)

-

A base (e.g., triethylamine, pyridine) (1.1 equiv)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous Na₂SO₄

Procedure:

-

In a round-bottom flask, dissolve the secondary amine (1.0 equiv) and the base (1.1 equiv) in the chosen solvent.

-

Cool the solution in an ice bath (0 °C).

-

Add the acyl chloride (1.05 equiv) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

-

Dilute the reaction mixture with the solvent.

-

Wash the organic phase with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

-

Purify the crude tertiary amide by recrystallization or flash column chromatography.

Visualizing Reaction Mechanisms and Workflows

Synthesis of this compound via Reductive Amination

Caption: Reductive amination of benzophenone to this compound.

N-Alkylation of this compound (SN2 Mechanism)

Caption: SN2 mechanism for the N-alkylation of this compound.

General Experimental Workflow for Synthesis and Purification

Caption: A typical experimental workflow for synthesis and purification.

Conclusion

The study of this compound reaction mechanisms is essential for advancing its application in medicinal chemistry and materials science. This guide has provided an overview of the primary synthetic and functionalization pathways, including reductive amination, N-alkylation, and N-acylation. While a comprehensive set of quantitative kinetic and thermodynamic data for this compound itself remains an area for further research, the data from analogous diarylamine systems offer valuable insights into the underlying principles of its reactivity. The detailed experimental protocols and mechanistic diagrams presented herein serve as a practical resource for researchers, enabling the efficient synthesis and derivatization of this important class of compounds. Future work, particularly in the realm of computational chemistry, will undoubtedly provide a more granular understanding of the transition states and energy landscapes that govern the reactions of this compound, further empowering the design of novel and functional molecules.

References

- 1. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 2. Determination of rate constants of N-alkylation of primary amines by 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 211. Kinetics of N-alkylation of diarylamines by methyl iodide in NN-dimethylformamide - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. The synthesis of diarylamines by nitro-group displacement. Activation of anilines containing electron-withdrawing groups by potassium carbonate - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. Diarylamine Synthesis via Desulfinylative Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of Diarylamines via Nitrosonium-Initiated C–N Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]

Aminodiphenylmethane: A Versatile Precursor in Multi-Step Organic Synthesis

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Aminodiphenylmethane, a primary amine bearing two phenyl groups, serves as a crucial and versatile building block in the multi-step synthesis of a wide array of organic compounds. Its unique structural motif, combining a reactive amino group with the steric and electronic properties of the diphenylmethane scaffold, makes it an ideal precursor for the synthesis of pharmaceuticals, dyes, and advanced polymers. This technical guide provides an in-depth overview of the synthetic utility of this compound, complete with detailed experimental protocols, quantitative data, and visual workflows to aid researchers in their synthetic endeavors.

Synthesis of Pharmaceuticals